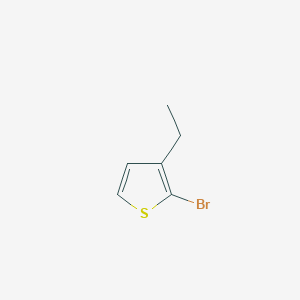

2-Bromo-3-ethylthiophene

Description

Significance of Thiophene (B33073) Derivatives in Modern Chemical Research

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a fundamental heterocyclic compound that is extensively found in biologically active molecules and serves as a crucial precursor for pharmaceuticals and agrochemicals. researchgate.net The unique electronic and structural properties of the thiophene ring have made its derivatives a subject of intense research in medicinal chemistry and materials science. researchgate.netnih.gov

Thiophene-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects. researchgate.netnih.govnih.gov Their structural similarity to natural and synthetic compounds with proven biological potential makes them attractive candidates for the development of new therapeutic agents. nih.gov In fact, the thiophene moiety is a privileged pharmacophore in medicinal chemistry, with numerous FDA-approved drugs incorporating this ring system. nih.gov

Beyond pharmaceuticals, thiophene derivatives are integral to the development of advanced materials. nbinno.com They are used as building blocks for organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). nih.govnbinno.com The ability of polythiophenes to form stable and conductive polymers makes them promising materials for applications in organic electronics, such as field-effect transistors (FETs). nbinno.com

Strategic Importance of Halogenated Thiophenes as Synthetic Intermediates

The introduction of a halogen atom onto the thiophene ring dramatically enhances its synthetic utility, transforming it into a versatile intermediate for a variety of chemical transformations. nih.govnih.gov Halogenated thiophenes, such as 2-bromo-3-ethylthiophene, serve as key building blocks in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. nih.govsciforum.net This bond provides a reactive handle for the introduction of various functional groups through cross-coupling reactions, lithiation, and other organometallic transformations. nih.govjcu.edu.au

The position of the halogen atom on the thiophene ring dictates its reactivity and the types of products that can be formed. google.com For instance, the bromine atom at the 2-position of 2-bromo-3-substituted thiophenes allows for regioselective functionalization at the 5-position through palladium-catalyzed direct arylation, without cleavage of the carbon-bromine bond. beilstein-journals.org This level of control is crucial for the synthesis of well-defined and complex molecules.

The versatility of halogenated thiophenes has led to their use in the synthesis of a wide range of compounds, including insecticides, pharmaceuticals, and advanced materials. nih.govontosight.ai For example, halogenated 2-thiophenecarboxylic acid derivatives are key intermediates in the production of a new class of insecticides. nih.gov The ability to selectively introduce different substituents onto the thiophene ring through its halogenated derivatives is a cornerstone of modern synthetic strategy. nih.gov

Academic Research Perspectives on this compound as a Monomeric Building Block

Academic research has increasingly focused on this compound and its analogs as monomeric building blocks for the synthesis of functional polymers. The presence of the ethyl group at the 3-position influences the solubility and processing characteristics of the resulting polymers, while the bromine atom at the 2-position serves as a reactive site for polymerization. researchgate.netrsc.org

One of the most significant areas of research is the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs). The head-to-tail (HT) coupling of monomers like 2-bromo-3-hexylthiophene (B1249596), a close analog of this compound, leads to polymers with enhanced electronic and optoelectronic properties. researchgate.netethz.ch These regioregular polymers exhibit improved charge-carrier mobility, making them highly desirable for applications in organic electronics. ethz.ch

Various polymerization methods have been explored, including Grignard metathesis (GRIM), Stille coupling, and direct arylation polymerization (DArP). researchgate.netmdpi.com The choice of polymerization technique and catalyst system can significantly impact the molecular weight, polydispersity, and regioregularity of the resulting polymer, all of which are critical factors for device performance. researchgate.netethz.ch The study of the polymerization of monomers like this compound contributes to a deeper understanding of the structure-property relationships in conducting polymers and paves the way for the design of new materials with tailored functionalities. researchgate.net

Interactive Data Table: Properties of 2-Bromo-3-methylthiophene (B51420) (an analog of this compound)

| Property | Value | Reference |

| Molecular Formula | C5H5BrS | nbinno.comontosight.aichemicalbook.com |

| Molecular Weight | 177.06 g/mol | nbinno.comchemicalbook.com |

| Appearance | Clear, colorless to light yellow liquid | nbinno.comontosight.ai |

| Boiling Point | ~145-147°C | ontosight.ai |

| Melting Point | ~10-12°C | ontosight.ai |

| Solubility | Slightly soluble in water; highly soluble in organic solvents | ontosight.ai |

Interactive Data Table: Synthesis of 2-Bromo-3-methylthiophene

| Starting Material | Reagent | Conditions | Yield | Reference |

| 3-methylthiophene (B123197) | N-bromosuccinimide (NBS) | Chloroform (B151607), acetic acid, <35°C | - | chemicalbook.com |

| 3-methylthiophene | N-bromosuccinimide (NBS) | Acetic acid, acetic anhydride | 64% | chemicalbook.com |

| 3-methylthiophene | N-bromosuccinimide (NBS) | No benzoyl peroxide | ~90% | nbinno.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-ethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c1-2-5-3-4-8-6(5)7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTKQBAGXQUSMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563003 | |

| Record name | 2-Bromo-3-ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53119-61-2 | |

| Record name | 2-Bromo-3-ethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53119-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization Pathways and Mechanisms Involving 2 Bromo 3 Ethylthiophene Monomers

Transition Metal-Catalyzed Polycondensation Reactions

Transition metal catalysts, particularly those based on nickel and palladium, are instrumental in the polymerization of 2-bromo-3-ethylthiophene. These catalysts facilitate cross-coupling reactions that lead to the formation of well-defined polymer chains.

Kumada Catalyst-Transfer Polycondensation (KCTP)

Kumada Catalyst-Transfer Polycondensation (KCTP) is a powerful method for synthesizing regioregular poly(3-alkylthiophene)s (P3ATs). This technique involves the reaction of a Grignard reagent derived from a dihalothiophene monomer with a nickel catalyst.

A key feature of KCTP is its ability to produce highly regioregular, head-to-tail (HT) coupled polymers. mdpi.com This regioselectivity is crucial for achieving the desired electronic and optical properties in polythiophenes. The mechanism involves a "living" chain-growth process where the nickel catalyst remains associated with the growing polymer chain, facilitating the sequential addition of monomer units. rsc.orgethz.ch This controlled polymerization allows for the synthesis of polymers with predictable molecular weights and low polydispersity. ethz.ch The use of ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) with the nickel catalyst is common in these reactions. mdpi.com

The polymerization of 2-bromo-3-alkylthiophenes via KCTP typically starts with the formation of a thienyl Grignard reagent. mdpi.comethz.ch The subsequent addition of a Ni(II) catalyst, such as Ni(dppp)Cl2, initiates the polymerization process. mdpi.com The resulting polymers exhibit a high degree of HT regioregularity, often exceeding 98%. rsc.org

| Monomer | Catalyst | Regioregularity (HT%) | Number Average Molecular Weight (Mn) (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| 2-bromo-3-hexylthiophene (B1249596) | Ni(dppp)Cl₂ | >98% | 15,000 - 30,000 | 1.2 - 1.5 |

| 2-bromo-3-octylthiophene (B129903) | Ni(dppe)Cl₂ | ~99% | 20,000 - 40,000 | 1.3 - 1.6 |

Nickel-catalyzed deprotonative polycondensation is another effective method that utilizes 2-bromo-3-substituted thiophenes. rsc.org This approach involves the deprotonation of the monomer at the 5-position using a strong base, such as a Knochel-Hauser base (TMPMgCl·LiCl), followed by nickel-catalyzed polymerization. rsc.orgkobe-u.ac.jp This method is advantageous as it starts with a monobrominated thiophene (B33073), offering an atom-economic pathway. kobe-u.ac.jp

The reaction proceeds smoothly at room temperature and yields highly regioregular head-to-tail poly(3-substituted thiophene)s. kobe-u.ac.jp For instance, the polymerization of 2-bromo-3-hexylthiophene using this method with a nickel catalyst and TMPMgCl·LiCl resulted in a polymer with 98% head-to-tail regioregularity and a high yield. rsc.orgnih.gov The choice of ligand for the nickel catalyst, such as dppe or dppp, can influence the effectiveness of the polymerization. kobe-u.ac.jp

The mechanism of KCTP has been a subject of extensive study, with evidence pointing towards a chain-growth mechanism rather than a traditional step-growth polycondensation. ethz.ch In a chain-growth polymerization, monomers are sequentially added to an active center, leading to a rapid increase in molecular weight at the beginning of the reaction. resolvemass.ca Conversely, step-growth polymerization involves the random reaction between monomers and oligomers, resulting in a gradual increase in molecular weight. resolvemass.ca

Studies have shown that in the nickel-mediated polymerization of 3-hexylthiophene (B156222), the molecular weight of the polymer increases linearly with monomer conversion, which is a hallmark of a living chain-growth process. rsc.orgethz.ch The nickel catalyst is believed to remain associated with the growing polymer chain, transferring along the chain as new monomer units are added. ethz.ch In contrast, palladium-catalyzed polymerizations of similar monomers have been observed to follow a step-growth mechanism, where the catalyst can dissociate from the polymer chain. rsc.org

Nickel-Catalyzed Deprotonative Polycondensation

Palladium-Catalyzed Cross-Coupling Polymerizations

Palladium catalysts are also widely used in the synthesis of polythiophenes, particularly through Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura polycondensation involves the reaction of a thienyl boronic acid or boronic ester with a dihalothiophene monomer in the presence of a palladium catalyst and a base. nih.gov This method is known for its high tolerance to various functional groups. While traditionally considered a step-growth polymerization, recent developments have led to a catalyst-transfer version of the Suzuki-Miyaura polycondensation (SCTP). mdpi.comnih.gov

In SCTP, the use of specific palladium precatalysts and N-methylimidodiacetic acid (MIDA)-boronate monomers allows for a controlled, chain-growth-like polymerization. nih.gov This approach has been successfully applied to the synthesis of poly(3-hexylthiophene) (P3HT) and poly(3-ethylhexylthiophene) (P3EHT) with excellent control over molecular weight, narrow polydispersity, and high yields. nih.gov The key to this control is the slow release of the boronic acid from the MIDA-boronate, which suppresses side reactions like protodeboronation. nih.gov

| Feature | Kumada Catalyst-Transfer Polycondensation (KCTP) | Suzuki-Miyaura Polycondensation |

|---|---|---|

| Catalyst | Nickel-based (e.g., Ni(dppe)Cl₂) | Palladium-based (e.g., Pd(PPh₃)₄, Buchwald precatalysts) |

| Typical Mechanism | Chain-growth | Step-growth (conventional), Chain-growth (catalyst-transfer) |

| Monomer Reactant | Grignard reagent | Boronic acid/ester |

| Control over MW/PDI | Good to excellent | Moderate (conventional), Excellent (catalyst-transfer) |

Stille Polycondensation

Stille polycondensation is a versatile and widely used method for forming carbon-carbon bonds in polymer synthesis. The reaction involves the coupling of an organotin reagent with an organohalide, catalyzed by a palladium complex. In the context of polythiophene synthesis, this typically involves the reaction of a distannylated thiophene derivative with a dibrominated comonomer, or the self-condensation of a bromothiophene monomer bearing a stannyl (B1234572) group.

For the polymerization involving a monomer like this compound, it would first need to be converted into a stannylated derivative, such as 2-(tributylstannyl)-3-ethylthiophene. This activated monomer can then undergo polycondensation. Alternatively, 2,5-bis(tributylstannyl)-3-ethylthiophene could be reacted with a dibromoarene comonomer. The general mechanism proceeds via a catalytic cycle involving oxidative addition of the bromothiophene to the Pd(0) catalyst, followed by transmetalation with the organotin species and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Researchers have utilized Stille coupling to create various polythiophene-based copolymers. For instance, a study demonstrated the synthesis of alternating copolymers via Stille polycondensation, which resulted in materials with notable hole mobilities. The choice of catalyst, typically a palladium complex like Pd(PPh₃)₄, and reaction conditions are critical for achieving high molecular weight and controlled regioregularity in the resulting polymer. mdpi.com A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups, though concerns exist regarding the toxicity of organotin precursors and byproducts. nih.gov

Table 1: Representative Conditions for Stille-type Polycondensation

| Monomer 1 | Monomer 2 | Catalyst | Polymer Properties | Reference |

| 2,5''-Bis(tributylstannyl)-E3T¹ | 2-bromo-3-hexylthiophene | Tetrakis(triphenylphosphine)palladium(0) | Successful coupling to form oligomers | scirp.org |

| 2-bromo-3-methylthiophene² | Tributyltin chloride | Pd₂(dba)₃ / P(o-tolyl)₃ | Synthesis of stannylated monomer intermediate | |

| Chiral 2-bromo-3-substituted thiophene³ | (Self-condensation after stannylation) | Pd(PPh₃)₄ | Formation of regioregular chiral polythiophene | mdpi.com |

¹E3T is a terthiophene derivative. ²Used to synthesize the organostannane monomer precursor. ³Monomer 70 in the cited study.

Negishi Polycondensation

Negishi polycondensation offers an alternative to the Stille reaction, utilizing organozinc reagents instead of organotin compounds. This method is often praised for producing polymers with high regioregularity and molecular weight, particularly for poly(3-alkylthiophene)s (P3ATs). mdpi.com The reaction couples an organohalide with an organozinc compound, catalyzed by nickel or palladium complexes. mdpi.com

The synthesis of regioregular, head-to-tail (HT) coupled poly(3-alkylthiophene)s was significantly advanced by the work of Chen and Rieke. Their method involves the treatment of a 2,5-dibromo-3-alkylthiophene with highly reactive "Rieke zinc" (Zn*). mdpi.com This forms a mixture of two regioisomeric organozinc intermediates. The subsequent addition of a catalyst, such as a nickel or palladium complex, initiates the polymerization. The choice of catalyst is crucial; nickel catalysts like Ni(dppe)Cl₂ typically favor the formation of regioregular HT-P3ATs, while palladium catalysts can lead to regiorandom polymers. mdpi.comacs.org

For a monomer like this compound, a similar approach would be employed. The monomer would first be converted to its organozinc derivative. The polymerization then proceeds via a cross-coupling mechanism catalyzed by a transition metal complex. The use of nickel catalysts with bidentate phosphine (B1218219) ligands (e.g., Ni(dppp)Cl₂) is a common strategy to achieve high head-to-tail coupling, which is critical for desirable electronic and optical properties in the final polymer. rsc.org

Direct Arylation Polymerization (DAP)

Direct Arylation Polymerization (DAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods like Stille and Negishi. researchgate.netmdpi.com This strategy avoids the pre-functionalization of monomers into organometallic reagents by directly forming a C-C bond between a C-H bond and a C-X (halide) bond. capes.gov.br

The core of DAP is the palladium-catalyzed C-H/C-X coupling. The generally accepted mechanism is a base-assisted, concerted metalation-deprotonation (CMD) pathway. capes.gov.br In this process, a base, often a carboxylate or carbonate, coordinates to the palladium center and assists in the deprotonation of a C-H bond on one monomer. This forms a palladacycle intermediate, which then reacts with the second monomer (the aryl halide, C-X) via oxidative addition and reductive elimination to form the new biaryl linkage. capes.gov.bracs.org This approach reduces the number of synthetic steps and the generation of toxic organometallic waste products. researchgate.net

Dehydrohalogenative polycondensation is a specific application of DAP where a monomer containing both a C-H bond and a C-X bond, such as this compound, undergoes self-condensation. The first successful dehydrohalogenative polycondensation of 2-bromo-3-octylthiophene was reported by Lemaire and coworkers. researchgate.net

Significant advancements were later made by Ozawa and coworkers, who developed a highly efficient method for the polymerization of 2-bromo-3-hexylthiophene using Herrmann's catalyst and a specific phosphine ligand. researchgate.netmdpi.com This system produced high molecular weight (Mₙ up to 30,600) and highly regioregular (98% HT) poly(3-hexylthiophene) in nearly quantitative yield. researchgate.net The success of this reaction relies on the careful selection of the catalyst, ligand, base, and solvent to control the regioselectivity of the C-H activation. mdpi.com

Table 2: Catalyst Systems for Dehydrohalogenative Polycondensation of 2-Bromo-3-alkylthiophenes

| Catalyst | Ligand | Base | Polymer (P3HT) Mₙ (kDa) | Polymer Regioregularity | Reference |

| Herrmann's Catalyst | Tris(2-dimethylaminophenyl)phosphine | Cs₂CO₃ | 30.6 | 98% | researchgate.net |

| Pd(OAc)₂ | - | K₂CO₃ / n-Bu₄NBr | ~3 | Low | mdpi.com |

| Fagnou's Condition¹ | Pivalic Acid | K₂CO₃ | 15.5 | High | researchgate.net |

| [CpNiCl(SIPr)] | - | TMPMgCl·LiCl | ~25 | 98% | rsc.org |

¹Pd(OAc)₂ with a phosphine ligand.

In the DAP of 3-substituted thiophenes, the regioselectivity of the C-H activation is a critical challenge. nih.gov The thiophene ring has two potentially reactive C-H bonds at the C2 and C5 positions. For a monomer like this compound, the desired reaction is the activation of the C-H bond at the C5 position to achieve linear, head-to-tail polymer chains. However, undesired activation of the C-H bond at the C4 position on the growing polymer chain can lead to β-defects, branching, and cross-linking. researchgate.netmdpi.com

The regioselectivity is governed by both electronic and steric factors. nih.gov

Electronic Properties: The ethyl group at the 3-position is an electron-donating group (EDG). This makes the C2 and C5 positions electronically activated. Computational studies have shown that for thiophene substrates, there is an intrinsic electronic preference for C-H activation at the α-position (C5) over the β-position (C4). researchgate.net

Steric Properties: The steric hindrance from the 3-alkyl group and the catalyst's ligand system plays a crucial role. Bulky ligands and bulky substituents on the monomer can disfavor the undesired C-H activation at the C4 position, thereby increasing the regioselectivity towards the C5 position. nih.govbeilstein-journals.org However, the presence of the halogen atom (bromine) on the monomer itself can reduce the selectivity by activating adjacent C-H bonds, making the control of reaction conditions paramount. researchgate.net

Dehydrohalogenative Polycondensation using 2-Bromo-3-substituted Thiophenes

Decarboxylative Cross-Coupling Polycondensation

Decarboxylative cross-coupling is an emerging polymerization technique where a carboxylic acid is used as a coupling partner in place of an organometallic reagent. wikipedia.orgrsc.org The reaction involves the coupling of an aryl halide with an aromatic carboxylic acid, catalyzed by a transition metal (commonly palladium or copper), with concomitant extrusion of carbon dioxide (CO₂). wikipedia.org

This method offers the advantage of using carboxylic acids, which are often readily available, stable, and less toxic than their organometallic counterparts. wikipedia.org The general mechanism can involve the initial formation of a metal carboxylate salt, followed by decarboxylation to generate an organometallic intermediate, which then participates in a cross-coupling cycle similar to other methods. rsc.org

While widely explored for small molecule synthesis, its application in the polymerization of thiophene-based monomers is less common than Stille, Negishi, or DAP. For a monomer like this compound, this pathway would require a comonomer such as thiophene-2-carboxylic acid. The reaction would proceed via the coupling of the C-Br bond of this compound with the C-COOH bond of the comonomer, releasing CO₂. The development of efficient catalyst systems that can facilitate this transformation at the polymer level is an active area of research. wikipedia.orgrsc.org

Regiospecific Oxidative Addition with Active Zinc

The synthesis of regioregular, head-to-tail (HT) coupled poly(3-alkylthiophene)s, including poly(3-ethylthiophene), is critically dependent on the controlled, regiospecific formation of the organometallic monomer intermediate. A key method for achieving this is the Rieke method, which utilizes a highly reactive form of zinc, known as Rieke zinc (Zn*). nih.gov This method involves the regiospecific oxidative addition of active zinc to a dihalogenated 3-alkylthiophene monomer.

For a monomer like 2,5-dibromo-3-alkylthiophene, the oxidative addition of Rieke zinc occurs selectively at the less sterically hindered carbon-bromine bond at the 5-position of the thiophene ring. nih.govresearchgate.net This regioselectivity is driven by steric hindrance from the alkyl group at the 3-position, which directs the metal insertion to the opposite side of the ring. The reaction yields a 2-bromo-5-(bromozincio)-3-alkylthiophene intermediate. nih.govresearchgate.net This step is crucial as it sets the regiochemistry for the subsequent polymerization.

The resulting organozinc compound is then subjected to polycondensation, typically catalyzed by a nickel complex such as Ni(dppe)Cl₂ (dppe = 1,2-bis(diphenylphosphino)ethane). nih.govacs.org The use of this catalyst with the pre-formed, regiospecific organozinc monomer leads to polymers with a high degree of head-to-tail couplings, often exceeding 95-99%. nih.govresearchgate.net This high regioregularity is essential for achieving the desired electronic and photonic properties in the final polymer, as it allows for efficient solid-state packing and extended π-conjugation along the polymer backbone. mdpi.com While research has broadly covered 3-alkylthiophenes, this mechanism is the established pathway for producing regioregular poly(3-ethylthiophene).

Autopolymerization Phenomena of 2-Bromo-3-alkoxythiophenes

Certain 3-substituted thiophene monomers, particularly 2-bromo-3-alkoxythiophenes, exhibit a tendency to undergo spontaneous polymerization, also known as autopolymerization, without the need for an external initiator or catalyst. This phenomenon has been observed in neat liquid monomers at or above room temperature.

Detailed Mechanistic Investigations of Spontaneous Polymerization Initiation and Propagation

Mechanistic studies on the autopolymerization of monomers like 2-bromo-3-methoxythiophene (B13090750) have revealed a multi-step process. The initiation is proposed to occur through the protonation of a monomer molecule. This initial protonation can be triggered by trace acidic impurities or moisture.

Once initiated, the polymerization proceeds via a cationic chain-growth mechanism. The propagation involves the attack of a neutral monomer on the activated, protonated chain end. This process continues, leading to the formation of poly(3-alkoxythiophene). The reaction can be vigorous, sometimes resulting in the evolution of gas and a rapid increase in viscosity as the polymer forms.

Role of Self-Generated Acid Catalysis (e.g., HBr) in Autopolymerization

A key feature of the autopolymerization of 2-bromo-3-alkoxythiophenes is the generation of hydrogen bromide (HBr) as a byproduct during the polycondensation reaction. This self-generated HBr acts as a potent acid catalyst, dramatically accelerating the rate of polymerization.

The catalytic cycle involves the protonation of a monomer by HBr, which activates it for electrophilic attack on another monomer unit. The elimination of HBr regenerates the catalyst, allowing it to participate in further polymerization steps. The presence of this autocatalytic loop explains the often rapid and sometimes uncontrolled nature of the polymerization. The addition of HBr to the pure liquid monomer has been shown to significantly speed up the reaction, confirming its catalytic role.

Analysis of Autopolymerization Products and Identification of Side Reactions

Analysis of the products from the autopolymerization of 2-bromo-3-methoxythiophene has been conducted using various spectroscopic and analytical techniques, including GC/MS, NMR, and FT-IR spectroscopy. These investigations have identified the primary product as poly(3-methoxythiophene).

However, these studies also revealed significant side reactions. The self-generated HBr, being a strong acid, can induce the cleavage of the ether linkage in the 3-alkoxy group. In the case of 2-bromo-3-methoxythiophene, this results in the formation of methyl bromide gas as a notable side product. This cleavage reaction not only affects the structure of the final polymer but also highlights the complex chemical environment of the autopolymerization process.

Table 1: Products Identified from the Autopolymerization of 2-Bromo-3-methoxythiophene

| Product Type | Compound Name | Role/Observation |

|---|---|---|

| Main Polymer | Poly(3-methoxythiophene) | Primary solid product |

| Gaseous Byproduct | Hydrogen Bromide (HBr) | Self-generated acid catalyst |

| Gaseous Side Product | Methyl Bromide | Formed from cleavage of the methoxy (B1213986) group |

Electrochemical Polymerization

Electrochemical polymerization is an alternative method for synthesizing conjugated polymer films directly onto an electrode surface. This technique offers control over film thickness and morphology.

Potentiodynamic Methods for Poly(3-bromothiophene) Film Formation

Potentiodynamic methods, such as cyclic voltammetry, are effective for the electrochemical synthesis of poly(3-bromothiophene) (PBrT) films. In this process, a working electrode (e.g., platinum) is cycled through a range of potentials in a solution containing the 3-bromothiophene (B43185) monomer and a supporting electrolyte.

When the applied potential reaches the oxidation potential of the monomer, radical cations are formed at the electrode surface. These reactive species then couple to form oligomers and eventually a polymer film that deposits onto the electrode. The growth of the PBrT film can be monitored by the increasing current in successive voltammetric cycles. The resulting polymer films can be reversibly doped and de-doped, showing characteristic electrochromic behavior, changing color between their neutral and oxidized states.

Studies have shown that this electropolymerization can be performed in various media, including ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM]PF₆). The presence of catalysts, such as 2,2'-bithiophene (B32781), can significantly increase the polymerization rate and lower the potential required for polymer formation.

Polymerization in Ionic Liquid Media

The use of ionic liquids (ILs) as solvents for the polymerization of thiophene derivatives has garnered significant interest due to their unique properties, such as low vapor pressure, high thermal stability, and wide electrochemical windows. While direct studies on this compound are not extensively documented, the behavior of analogous 3-substituted and 2-brominated thiophenes provides a strong basis for understanding its polymerization in these media.

Electrochemical polymerization is a common method employed for synthesizing polythiophenes in ILs. For instance, the electropolymerization of 3-bromothiophene to form poly(3-bromothiophene) (PBrT) has been successfully carried out in 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF₆) and 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF₄). researchgate.net Similarly, 3-methylthiophene (B123197) and 3-octylthiophene (B1296729) have been polymerized in ILs to yield high-quality polymer films. scientific.netrsc.org The process typically involves potentiodynamic or galvanostatic methods, where applying a potential to a working electrode in a solution of the monomer and the ionic liquid initiates polymerization. researchgate.netscientific.net

The choice of ionic liquid can influence the reaction. For example, in the chemical polymerization of 3-octylthiophene using FeCl₃, an excellent yield of 99% was achieved using 1-butyl-3-methylimidazolium hexafluoroantimonate. rsc.org For the electrochemical polymerization of this compound, an imidazolium-based ionic liquid like [BMIM]PF₆ would likely serve as both the solvent and the supporting electrolyte. The process involves the oxidation of the monomer at the electrode surface, leading to the formation of radical cations that subsequently couple to form the polymer chain. The ionic liquid's anions become incorporated into the polymer film during its p-doping (oxidative) state to balance the charge. acs.org

Table 1: Examples of Thiophene Monomer Polymerization in Ionic Liquids

| Monomer | Ionic Liquid | Polymerization Method | Key Finding | Reference |

|---|---|---|---|---|

| 3-Bromothiophene | [BMIM]PF₆ | Potentiodynamic | Successful synthesis of PBrT/WO₃ nanocomposite films. | researchgate.net |

| 3-Methylthiophene | [BMIM]PF₆ | Potentiodynamic | Synthesis of poly(3-methylthiophene) on an ITO surface. | scientific.net |

| 3-(4-fluorophenyl)thiophene | EDMITFSI | Electrochemical | Formed an electroactive polymer; IL anions were incorporated during doping. | acs.org |

The use of ILs offers advantages over conventional volatile organic compounds, including potentially higher yields and the ability to control polymer morphology. However, challenges such as the potential for IL residue to remain in the polymer film and slower ion kinetics compared to traditional solvents have been noted. acs.org

Mechanistic Studies of Electrodeposition Processes

The electrodeposition of polythiophenes from monomers like this compound is a complex process involving multiple steps. Mechanistic studies on closely related monomers, such as 3-bromothiophene and 3-methylthiophene, provide significant insight into the expected pathway. mun.ca

Precipitation of Soluble Intermediates: Oligomers formed in the solution phase can reach a critical length where their solubility decreases, causing them to precipitate onto the electrode surface.

Direct Monomer/Oligomer Coupling: Monomers or shorter oligomers from the solution can directly add to the growing polymer chains already deposited on the electrode surface. mun.ca

Studies using a rotating disk electrode for the deposition of poly(3-methylthiophene) have shown that the amount of polymer deposited decreases as the electrode's rotation speed increases. This finding supports the dual-pathway mechanism, as the rotation disperses the soluble oligomeric intermediates away from the electrode, thus hindering the precipitation pathway and leaving the direct coupling pathway as the primary mode of growth. mun.ca It was concluded that on a stationary electrode, the precipitation of oligomers is the dominant contribution to polymer film formation. mun.ca

For halogenated thiophenes, the mechanism can be further influenced. The polymerization of 3-bromothiophene can be initiated and accelerated by adding a catalytic amount of a more easily oxidized species, such as 2,2'-bithiophene. mun.cadtic.mil The catalyst is oxidized at a lower potential, and the resulting radical cation then couples with the 3-bromothiophene monomer to initiate polymerization. mun.ca This catalytic approach leads to a higher polymerization rate and a decrease in the potential required for polymer formation. mun.cadtic.mil Given that this compound has a higher oxidation potential than unsubstituted thiophene, a similar catalytic approach could be beneficial for its electrodeposition.

Initiation: Oxidation of the monomer (or a catalyst) at the electrode to form a radical cation.

Propagation: Coupling of radical cations (radical-radical coupling) or coupling of a radical cation with a neutral monomer (radical-monomer coupling).

Deposition: Growth of the polymer film through both precipitation of oligomers and direct addition to the surface-bound chains. mun.ca

Table 2: Key Mechanistic Aspects of Thiophene Electrodeposition

| Investigated Monomer | Experimental Technique | Key Mechanistic Finding | Reference |

|---|---|---|---|

| Poly(3-methylthiophene) | Rotating Disc Electrode | Deposition occurs via both oligomer precipitation and direct monomer coupling. | mun.ca |

| 3-Bromothiophene | Cyclic Voltammetry | Polymerization rate is significantly increased with a 2,2'-bithiophene catalyst. | mun.ca |

| 3-Methylthiophene | Cyclic Voltammetry | Addition of terthiophene lowers the required applied potential for polymerization. | dtic.mil |

These studies indicate that the electrodeposition of poly(3-ethylthiophene) from this compound monomers likely proceeds through a radical cation mechanism, with film growth occurring both from solution-phase intermediates and direct surface reactions.

Advanced Functionalization and Derivatization of 2 Bromo 3 Ethylthiophene

Introduction of Chiral Auxiliaries for Optically Active Thiophene (B33073) Derivatives

The synthesis of optically active thiophene derivatives is of significant interest for applications in chiral electronics, asymmetric catalysis, and pharmaceuticals. Introducing chirality to the 2-Bromo-3-ethylthiophene scaffold can be achieved by appending chiral auxiliaries to the thiophene core or the ethyl side chain.

One common strategy involves the use of 3-substituted thiophenes bearing a chiral group, which are then selectively brominated at the 2-position. For instance, a chiral alcohol can be introduced to the ethyl side chain of a thiophene precursor via condensation reactions. Subsequent bromination using reagents like N-bromosuccinimide (NBS) can yield the desired chiral 2-bromo-3-(chiral-substituted-ethyl)thiophene. nih.govmdpi.com An example is the synthesis of thiophenes with an amino acid residue, where 3-thienylethanol is converted to a tosylate and reacted with a protected amino acid. nih.gov

Alternatively, a chiral oxazoline (B21484) group, which can also act as a directing group in subsequent reactions, can be introduced. For example, (R)-3-(4-(4-ethyl-2-oxazolin-2-yl)phenyl)thiophene has been synthesized and subsequently brominated to install a bromine at the 2-position. nih.govmdpi.com These methods allow for the preparation of enantiomerically enriched thiophene building blocks, where the inherent chirality can influence the supramolecular organization and electronic properties of resulting polymers and oligomers.

A representative transformation involves the bromination of a 3-substituted thiophene bearing a chiral side-chain, as shown in the table below.

Table 1: Representative Bromination for Chiral Thiophene Synthesis This table is based on analogous reactions with similar 3-substituted thiophenes.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 3-[(S)-2-methylbutylsulfanyl]thiophene | N-Bromosuccinimide (NBS) | 2-Bromo-3-[(S)-2-methylbutylsulfanyl]thiophene | mdpi.com |

Regioselective Functionalization at the 5-Position of the Thiophene Ring

The presence of the bromine atom at the 2-position of this compound effectively acts as a blocking group, directing further electrophilic substitution or metal-catalyzed C-H activation to the C5-position. beilstein-journals.org This regiocontrol is critical for synthesizing well-defined 2,3,5-trisubstituted thiophenes.

5-Arylation: Palladium-catalyzed direct C-H arylation is a powerful tool for functionalizing the 5-position. In this reaction, this compound can react with various aryl bromides, typically in the presence of a palladium catalyst like Pd(OAc)₂, a base such as potassium acetate (B1210297) (KOAc), and a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMA). beilstein-journals.org The reaction proceeds with high regioselectivity for the 5-position, leaving the C-Br bond at the 2-position intact for subsequent cross-coupling reactions. This sequential functionalization allows for the synthesis of 2,5-diarylthiophenes with two different aryl groups. beilstein-journals.org Research on the closely related 2-bromo-3-methylthiophene (B51420) has shown that a wide range of electron-deficient aryl bromides can be coupled with good to high yields. beilstein-journals.org

Table 2: Examples of Regioselective 5-Arylation of 2-Bromo-3-methylthiophene These reactions demonstrate the principle applicable to this compound.

| Aryl Bromide Partner | Catalyst / Base | Product Yield | Reference |

|---|---|---|---|

| 4-Bromobenzonitrile | 1 mol% Pd(OAc)₂ / KOAc | 64% | beilstein-journals.org |

| 4-Bromonitrobenzene | 1 mol% Pd(OAc)₂ / KOAc | 60% | beilstein-journals.org |

| Methyl 4-bromobenzoate | 1 mol% Pd(OAc)₂ / KOAc | 61% | beilstein-journals.org |

| 3-Bromobenzonitrile | 1 mol% Pd(OAc)₂ / KOAc | 72% | beilstein-journals.org |

5-Halogenation: The 5-position can also be selectively halogenated. For instance, following the initial bromination of a 3-alkylthiophene at the 2-position, a second halogenation using an appropriate source can introduce a halogen at the 5-position. mdpi.com The synthesis of 2-bromo-3-n-hexyl-5-iodothiophene has been reported, achieved by the successive treatment of 3-n-hexylthiophene with NBS and then N-iodosuccinimide (NIS). jcu.edu.au This approach yields a dihalogenated thiophene with differentiated reactivity at the 2- and 5-positions (C-I vs. C-Br), enabling selective sequential cross-coupling reactions, such as Suzuki or Stille couplings. jcu.edu.au

Incorporation of Alkoxy and Alkylthio Substituents

Introducing alkoxy (O-R) and alkylthio (S-R) groups onto the thiophene ring can significantly modify the electronic properties, solubility, and self-assembly behavior of the resulting materials. acs.orgacs.org

Alkylthio Substituents: Alkylthio groups can be introduced at the 5-position of this compound following a metal-halogen exchange. The compound can be treated with an organolithium reagent (like n-BuLi) at low temperature to selectively generate a lithiated species at the 5-position (2-bromo-3-ethyl-5-lithiothiophene). This nucleophilic intermediate can then be reacted with an electrophilic sulfur source, such as a dialkyl disulfide (R-S-S-R), to yield the 5-alkylthio derivative. acs.org A similar strategy involves the reaction of lithiated thiophenes with sulfenyl chlorides. acs.org Poly(3-(alkylthio)thiophenes) have been synthesized from 2,5-dibromo-3-(alkylthio)thiophene precursors, highlighting the compatibility of the thioether linkage with polymerization conditions. acs.org

Alkoxy Substituents: Direct nucleophilic aromatic substitution of halogens on a thiophene ring to introduce alkoxy groups is generally challenging. More commonly, alkoxy groups are incorporated as part of the side chain at the 3-position before the thiophene ring is halogenated. nih.gov However, metal-catalyzed C-O cross-coupling reactions (e.g., Buchwald-Hartwig amination-type conditions adapted for alcohols) offer a potential, albeit less common, route for directly coupling an alcohol with the 5-position of a suitably activated this compound derivative.

Synthesis of Defined Oligothiophene Structures via Iterative Coupling

This compound is an essential monomer for the bottom-up synthesis of structurally defined, regioregular oligothiophenes. These oligomers serve as model compounds for understanding the properties of their polymeric analogues, which are widely used in organic electronics. ethz.ch Iterative coupling strategies allow for the precise control of the oligomer length and end-group functionality.

Common methods involve transition-metal-catalyzed cross-coupling reactions like Kumada, Stille, and Suzuki couplings. ethz.chtandfonline.comacs.org An iterative approach typically involves a sequence of reaction steps that are repeated to add one monomer unit at a time.

Iterative Suzuki Coupling: A powerful iterative strategy uses a protected thiophene boronic acid derivative. ethz.ch For example, this compound could be converted into its corresponding 5-boronic acid pinacol (B44631) ester. This monomer can then be coupled with another molecule of this compound under Suzuki conditions (Pd catalyst, base) to form a dimer. To continue the iteration, one terminus of the dimer must be a halogen while the other is a boronic ester. This is achieved by using a starting monomer that is protected at the 5-position, which can be deprotected and converted to a boronic ester after the first coupling, readying the dimer for the next iteration. ethz.chnih.gov

Iterative Stille Coupling: Similarly, Stille coupling can be employed, which involves the reaction of an organotin compound with an organohalide. acs.org An iterative sequence could involve reacting 5-stannyl-3-ethyl-2-bromothiophene with a protected 5-bromo-3-ethylthiophene building block.

Table 3: Cross-Coupling Reactions for Oligothiophene Synthesis This table outlines general coupling schemes where this compound is a suitable building block.

| Coupling Reaction | Reagent 1 (from this compound) | Reagent 2 | Catalyst System (Example) | Resulting Linkage | Reference |

|---|---|---|---|---|---|

| Kumada Coupling | 2-(Grignard)-3-ethyl-5-bromothiophene | This compound | Ni(dppp)Cl₂ | Bithiophene | tandfonline.com |

| Stille Coupling | 2-Bromo-5-(tributylstannyl)-3-ethylthiophene | This compound | Pd(PPh₃)₄ | Bithiophene | acs.org |

These iterative methods enable the synthesis of a homologous series of regioregular oligo(3-ethylthiophene)s, allowing for systematic studies of how properties like absorption, fluorescence, and charge carrier mobility evolve with conjugation length. tandfonline.comacs.org

Computational and Mechanistic Investigations of 2 Bromo 3 Ethylthiophene Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been instrumental in understanding the reactivity of brominated thiophenes. By modeling the electronic structure of these molecules, DFT calculations provide a quantitative basis for predicting their behavior in various chemical transformations.

DFT calculations have been employed to map out the potential energy surfaces of reactions involving 2-bromo-3-ethylthiophene and related compounds. This allows for the identification of the most likely reaction pathways and the characterization of the transition state structures. For instance, in palladium-catalyzed cross-coupling reactions, DFT can help to elucidate the energies of intermediates and transition states for steps like oxidative addition and reductive elimination. chemrxiv.orgresearchgate.net

Studies on similar bromothiophene derivatives have shown that the energy barriers for key steps in catalytic cycles can be calculated, providing a deeper understanding of the reaction mechanism. researchgate.net For example, the oxidative addition of a palladium catalyst to the C-Br bond is a critical step in many cross-coupling reactions. DFT can model the geometry of the transition state for this process, revealing the arrangement of atoms as the bond is broken and new bonds are formed. researchgate.net

| Reaction Step | Catalyst System | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Oxidative Addition | Pd(PPh₃)₄ | 15.2 | chemrxiv.org |

| Transmetalation | Pd(PPh₃)₄ / ArB(OH)₂ | 10.5 | researchgate.net |

| Reductive Elimination | Pd(PPh₃)₂ (Ar)(Thiophene) | 8.7 | chemrxiv.org |

The electronic properties of this compound, as determined by DFT, are crucial for understanding its reactivity. Reactivity descriptors derived from DFT, such as the Fukui function and Parr functions, can pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack. conicet.gov.ar

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's electronic behavior. researchgate.net For this compound, the HOMO is primarily located on the thiophene (B33073) ring, indicating its nucleophilic character, while the LUMO is influenced by the electron-withdrawing bromine atom, suggesting sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net

DFT calculations are particularly valuable for predicting the regioselectivity and chemoselectivity of cross-coupling reactions involving polyfunctionalized thiophenes. nih.gov In the case of molecules with multiple potential reaction sites, DFT can help determine which site is more likely to react under specific conditions. nih.gov

For instance, in cross-coupling reactions of di-substituted thiophenes, the relative energies of the transition states for oxidative addition at different C-halogen bonds can be calculated to predict which bond will be activated preferentially. nih.gov The steric and electronic effects of substituents play a significant role in determining this selectivity. The ethyl group at the 3-position of this compound, for example, can influence the regioselectivity of the reaction by sterically hindering the approach of a catalyst to the bromine atom. researchgate.net

Analysis of Electronic Properties and Reactivity Descriptors (e.g., Parr Functions)

Quantum Chemical Computations for Polymerization Mechanisms

Quantum chemical computations, including DFT, have been essential in elucidating the mechanisms of polymerization of thiophene derivatives to form conductive polymers like poly(3-alkylthiophene)s (P3ATs). researchgate.net These studies provide insights into the chain-growth mechanism, including initiation, propagation, and termination steps.

For catalyst-transfer polymerization, computational studies can model the interaction of the monomer with the catalyst and the growing polymer chain. rsc.org These calculations help to understand how the catalyst "walks" along the polymer chain and how the regioselectivity of the monomer addition is controlled to produce highly regioregular polymers, which is crucial for their electronic properties. researchgate.net

Kinetic Studies and Correlation with Theoretical Models

Experimental kinetic studies, when combined with theoretical models, provide a comprehensive understanding of reaction mechanisms. By measuring reaction rates under different conditions and comparing them to the predictions from computational models, researchers can validate and refine their theoretical understanding. researchgate.net

For example, kinetic investigations of Suzuki and Stille cross-coupling reactions of bromothiophenes have been correlated with DFT calculations to elucidate the rate-determining step and the influence of ligands on the catalytic activity. researchgate.net These combined experimental and theoretical approaches have been crucial in optimizing reaction conditions for the synthesis of thiophene-based materials. nih.gov

Molecular Docking and Dynamics Simulations for Mechanistic Insights

While more commonly applied in biological systems, molecular docking and dynamics simulations can also provide valuable mechanistic insights into the interactions of this compound and its derivatives in various chemical environments. researchgate.netresearchgate.net

Applications of 2 Bromo 3 Ethylthiophene in Emerging Materials Science

Development of Conjugated Polymers for Organic Electronics

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are central to the field of organic electronics. The introduction of 2-Bromo-3-ethylthiophene into polymer chains can significantly influence their electronic and physical properties. The ethyl group can enhance solubility and processability, while the bromine atom provides a reactive site for polymerization reactions, such as cross-coupling, to extend the conjugated system.

Poly(3-alkylthiophene)s (P3ATs), a class of polymers to which derivatives of this compound belong, are widely recognized for their exceptional electrical and optical properties, as well as their chemical and thermal stability. rsc.org The ability to tune the energy levels (HOMO-LUMO gap) and absorption characteristics of these polymers by modifying their structure is a key area of research. rsc.org

Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound in commercial OLEDs are not extensively documented in the provided search results, its role as a monomer for creating polythiophene-based materials is relevant. nbinno.comchemimpex.comnbinno.com Polythiophenes are a significant class of conjugated polymers utilized in the development of OLEDs. rsc.orgrsc.org The performance of these devices is intrinsically linked to the properties of the emissive layer, which is often composed of such conjugated polymers. The incorporation of monomers like this compound can influence the polymer's electronic structure, which in turn affects the color and efficiency of the emitted light.

Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, this compound and its derivatives are instrumental in synthesizing donor polymers for bulk heterojunction (BHJ) solar cells. sigmaaldrich.comvulcanchem.com These polymers are often combined with fullerene derivatives or other electron-accepting materials to create the photoactive layer where light is converted into electricity. researchgate.net

For instance, copolymers of 3-ethylthiophene (B160659) derivatives with electron-deficient units like benzothiadiazole have been shown to achieve significant power conversion efficiencies in OPVs. vulcanchem.com The synthesis of poly(3-hexylthiophene) (P3HT), a benchmark polymer in OPV research, often involves the polymerization of monomers like 2-bromo-3-hexylthiophene (B1249596), a close analog of this compound. sigmaaldrich.comresearchgate.net The properties of the resulting polymer, such as its regioregularity and molecular weight, are critical for device performance and are influenced by the starting monomer and polymerization method. researchgate.netmdpi.com

Organic Field-Effect Transistors (OFETs)

This compound is a precursor for synthesizing semiconducting polymers used in the active layer of OFETs. nbinno.comrsc.orgethz.ch The charge carrier mobility of the semiconductor is a key performance metric for these devices. Poly(3-alkylthiophene)s, derived from monomers such as this compound, are known to exhibit good charge carrier mobilities. vulcanchem.com

The synthesis of regioregular poly(3-hexylthiophene) (rr-P3HT) through methods like direct (hetero)arylation polymerization (DHAP) of 2-bromo-3-hexylthiophene has yielded polymers with high charge carrier mobilities, demonstrating the importance of the monomer's structure and the polymerization technique. mdpi.com Research has shown that the performance of OFETs based on polymers synthesized via DHAP can be comparable or even superior to those made by conventional methods like Grignard metathesis (GRIM) or Rieke's method. mdpi.com

| Polymerization Method | Monomer | Resulting Polymer | Reported Hole Mobility (cm²/V·s) |

| Direct (hetero)arylation polymerization (DHAP) | 2-bromo-3-hexylthiophene | rr-P3HT | up to 0.19 mdpi.com |

| Grignard metathesis (GRIM) | 2-bromo-3-hexylthiophene | rr-P3HT | 0.11 mdpi.com |

| Rieke's method | 2-bromo-3-hexylthiophene | rr-P3HT | up to 0.02 mdpi.com |

Fabrication of Functional Oligothiophenes for Advanced Devices

Oligothiophenes, which are short, well-defined chains of thiophene (B33073) rings, are also synthesized using this compound and its analogs. These smaller molecules are valuable in fundamental studies of charge transport and are used in various electronic devices.

Thin-Film Organic Transistors

Functional oligothiophenes are utilized in the fabrication of thin-film organic transistors. ethz.ch The performance of these devices is highly dependent on the molecular ordering and packing of the oligothiophene molecules in the thin film. The synthesis of these oligomers often involves cross-coupling reactions where brominated thiophenes are key starting materials. nih.gov The controlled synthesis of oligothiophenes allows for a systematic investigation of the relationship between molecular structure, thin-film morphology, and charge transport properties, which is crucial for designing improved transistor materials. diva-portal.org

Dye-Sensitized Solar Cells (DSSCs)

Thiophene-based compounds are integral to the design of organic dyes (sensitizers) used in Dye-Sensitized Solar Cells (DSSCs). These dyes typically feature a Donor-π bridge-Acceptor (D-π-A) architecture, where the thiophene moiety often forms part of the conjugated π-bridge that facilitates charge transfer from the donor to the acceptor.

2-Bromo-3-alkylthiophenes are ideal precursors for constructing these molecular components. The bromine atom provides a reactive site for facile functionalization through various palladium-catalyzed cross-coupling reactions, allowing it to be linked to other parts of the dye molecule. ossila.com The alkyl group, such as the ethyl group in this compound, helps to improve the solubility of the resulting dye molecules in organic solvents and can influence the molecular packing on the semiconductor surface (e.g., TiO2), which can impact cell performance.

Research on related compounds has demonstrated the effectiveness of this approach. For instance, 'donor-free' dyes based on oligo(3-hexylthiophene) chains end-capped with a cyanoacrylic acid acceptor have been synthesized and successfully used in DSSCs, achieving power conversion efficiencies of over 7%. rsc.org These studies highlight a design strategy where extending the π-conjugation of the thiophene system can be as effective as the traditional D-π-A structure. rsc.org Similarly, dithienothiophene (DTT)-based dyes, which can be synthesized from brominated thiophene precursors, have shown efficiencies as high as 7.3% in DSSCs. sigmaaldrich.com The synthesis of these complex dyes relies on the versatile reactivity of bromo-substituted thiophenes.

| Dye Architecture | Precursor Type | Application | Reported Efficiency |

| Donor-π-Acceptor | Bromo-alkyl-thiophene | DSSC Sensitizer | Varies |

| Oligo(3-hexylthiophene) | Bromo-hexyl-thiophene | DSSC Sensitizer | >7% rsc.org |

| Dithienothiophene-based | Dibromo-dithienothiophene | DSSC Sensitizer | 7.3% sigmaaldrich.com |

Role in the Synthesis of Advanced Organic Semiconductor Materials

The most significant application of this compound is its role as a monomer for the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs). magtech.com.cn P3ATs are a major class of conjugated polymers known for their excellent semiconducting properties, processability, and stability, making them suitable for a wide range of organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). nih.govresearchgate.netresearchgate.net

The polymerization of 2-bromo-3-alkylthiophenes can be achieved through several metal-catalyzed cross-coupling methods. These methods are designed to control the connectivity between monomer units, leading to a high degree of head-to-tail (HT) regioregularity. This structural precision is crucial as it leads to more ordered, crystalline polymer structures, which in turn enhances charge carrier mobility and optical absorption. nih.govcmu.edu

Key polymerization techniques include:

Grignard Metathesis (GRIM) Polymerization : This widely used method involves converting the 2-bromo-3-alkylthiophene into a Grignard reagent, which is then polymerized using a nickel catalyst. cmu.eduresearchgate.net It is known for producing P3ATs with high regioregularity (>95% HT) and controlled molecular weights. researchgate.netrsc.org

Direct (Hetero)Arylation Polymerization (DHAP) : This newer method offers a more atom-economical route by directly coupling C-H bonds with C-Br bonds, avoiding the need to pre-functionalize the monomer. mdpi.com While potentially more efficient, it can be prone to side reactions that create structural defects if not carefully optimized. mdpi.com

The alkyl side chain (e.g., ethyl, butyl, hexyl, octyl) plays a critical role in determining the final properties of the polymer. It primarily ensures solubility in common organic solvents, allowing the polymer to be processed into thin films from solution. nih.gov The length and branching of the alkyl chain also affect the polymer's melting point, crystallinity, and solid-state morphology, which directly influence the performance of the final electronic device. nih.gov

For example, poly(3-hexylthiophene) (P3HT), synthesized from 2-bromo-3-hexylthiophene, is one of the most extensively studied semiconducting polymers for organic solar cells. researchgate.net The synthesis of P3HT with high molecular weight and regioregularity has been achieved through various catalytic systems, including those based on nickel and palladium. mdpi.comnih.gov It is expected that this compound would polymerize in a similar fashion to yield poly(3-ethylthiophene), a material with its own distinct solubility and electronic characteristics.

| Polymerization Method | Monomer | Key Features | Resulting Polymer |

| Grignard Metathesis (GRIM) | 2-Bromo-3-alkylthiophene | High regioregularity (>95%), Controlled molecular weight cmu.eduresearchgate.net | Regioregular P3AT |

| Direct (Hetero)Arylation (DHAP) | 2-Bromo-3-alkylthiophene | Atom-economical, Direct C-H/C-Br coupling mdpi.com | Regioregular P3AT |

| Kumada Coupling | 2,5-Dibromo-3-alkylthiophene | One of the earliest methods for P3AT synthesis rsc.orgmdpi.com | Regioregular P3AT |

Future Research Trajectories and Innovations

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Synthesis and Polymerization

The synthesis of poly(3-alkylthiophene)s (P3ATs), including those derived from 2-Bromo-3-ethylthiophene, has traditionally relied on metal-catalyzed cross-coupling reactions. magtech.com.cn Future research will likely focus on the development of more efficient and selective catalytic systems. Over the past three decades, a variety of metal-catalyzed C-C coupling reactions have been employed for the synthesis of regioregular P3ATs, including the McCullough method, Rieke method, Grignard metathesis (GRIM), Suzuki-coupling, Stille-coupling, and C-H activated polymerization. magtech.com.cn

Recent advancements have seen the use of NHC palladium or nickel catalysts, which have enabled the preparation of "quasi" living polymers, allowing for precise control over both regioregularity and molecular weight. researchgate.net Direct Arylation Polymerization (DArP) is emerging as a particularly promising method due to its high atom economy. magtech.com.cnresearchgate.net The exploration of novel palladium catalysts, such as those used in Suzuki-Miyaura cross-coupling reactions, continues to be a fruitful area of research for synthesizing various thiophene (B33073) derivatives. nih.gov Future work will aim to discover catalysts that offer higher turnover numbers, lower reaction temperatures, and greater tolerance to functional groups, thereby providing more sustainable and cost-effective synthetic routes.

Development of Advanced Polymerization Techniques for Tailored Material Architectures

The performance of conjugated polymers is intrinsically linked to their molecular architecture, including regioregularity, molecular weight, and polydispersity. rsc.orgrsc.org Advanced polymerization techniques are crucial for controlling these parameters and, consequently, the material's properties. Chain-growth polymerization mechanisms, such as those catalyzed by Pd(RuPhos), have demonstrated the ability to control both molar mass and regioregularity simultaneously. rsc.orgrsc.org This allows for the synthesis of P3ATs with predictable amounts of regio-irregularities, which can surprisingly enhance properties like crystallinity and π-stacking under certain conditions. rsc.orgrsc.org

Furthermore, electrochemical polymerization is a powerful technique for creating thin films of microporous polymer networks (MPNs) directly on substrates. acs.org The use of additives like boron trifluoride diethyl etherate (BFEE) has been shown to improve the mechanical and electrical properties of the resulting films. acs.org Future research will likely explore new living/controlled polymerization methods and innovative copolymerization strategies to create complex architectures such as block copolymers and graft polymers, which can self-assemble into well-defined nanostructures. rsc.orgmdpi.com These tailored architectures are expected to lead to materials with enhanced charge transport and optical properties.

Rational Design of New this compound Derivatives for Specific Material Properties and Applications

The versatility of the thiophene ring allows for the rational design of new derivatives with specific electronic and physical properties. researchgate.net By introducing different functional groups onto the thiophene backbone, researchers can fine-tune the energy levels (HOMO/LUMO), bandgap, solubility, and solid-state packing of the resulting polymers. rsc.orgauburn.edu For instance, the copolymerization of 3-hexylthiophene (B156222) with unsubstituted thiophene or 3-methoxythiophene (B46719) can yield polymers with a favorable combination of properties from the parent homopolymers. auburn.edu

The design of donor-acceptor copolymers, where electron-rich and electron-deficient units are combined, is a well-established strategy for tuning the optoelectronic properties of conjugated polymers. rsc.org Future work will involve the synthesis and characterization of novel this compound derivatives bearing a wide array of functional side chains. This will enable the creation of materials specifically tailored for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. researchgate.netnih.gov The systematic study of structure-property relationships in these new derivatives will be crucial for advancing the field.

Advanced Computational Modeling for Predictive Synthesis and Material Design

Computational modeling has become an indispensable tool in the design and development of new materials. rsc.org Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide valuable insights into the electronic structure, conformation, and charge transport properties of conjugated polymers. nih.govescholarship.org These models can predict how structural modifications at the molecular level will affect the macroscopic properties of the material, thereby guiding synthetic efforts. rsc.org

Future research will focus on developing more accurate and efficient computational methods for high-throughput virtual screening of new this compound-based materials. acs.org The integration of machine learning algorithms with quantum chemistry calculations holds the potential to accelerate the discovery of materials with optimal properties for specific applications. nih.govrsc.org By predicting the outcomes of synthetic modifications, computational modeling can significantly reduce the experimental time and resources required to develop next-generation organic electronic materials.

Integration of this compound-Based Materials in Next-Generation Optoelectronic and Electronic Devices

The ultimate goal of developing new this compound-based materials is their successful integration into high-performance optoelectronic and electronic devices. numberanalytics.com Polythiophenes are already used in a variety of applications, including OFETs, OLEDs, and OPVs. magtech.com.cnnumberanalytics.com For instance, poly(3-hexylthiophene) (P3HT) is a widely used donor material in organic solar cells. numberanalytics.com

Future research will focus on optimizing the performance of devices incorporating novel polymers derived from this compound. This includes improving charge carrier mobility in OFETs, enhancing the efficiency and stability of OPVs, and developing new types of sensors and bioelectronic devices. researchgate.netdiva-portal.org The construction of 2D/3D heterostructures and the engineering of grain growth are promising strategies for enhancing device performance. nih.gov The successful integration of these advanced materials will depend on a multidisciplinary approach that combines synthetic chemistry, materials science, and device engineering.

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-3-ethylthiophene, and how can purity be verified?

Methodological Answer: The synthesis of this compound typically involves bromination of 3-ethylthiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions. For regioselective bromination at the 2-position, Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) are critical to direct the bromine atom to the desired position . A modified Friedel-Crafts approach, as seen in analogous thiophene derivatives, may involve dissolving the precursor in dichloromethane (DCM) at low temperatures (250–273 K) to minimize side reactions . Post-synthesis, purity verification requires gas chromatography (GC) for volatile impurities, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns, and high-performance liquid chromatography (HPLC) for quantification of trace contaminants.

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H NMR : Peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.8 ppm for CH₂) and aromatic protons (δ ~6.8–7.2 ppm for thiophene). The absence of splitting in the thiophene ring protons confirms bromination at the 2-position.

- ¹³C NMR : Aromatic carbons (δ ~120–140 ppm), with the brominated carbon (C2) appearing downfield (δ ~110–115 ppm).

- IR : Stretching vibrations for C-Br (~550–600 cm⁻¹) and C-S (~680–750 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) can resolve molecular geometry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds observed in related bromothiophenes) .

Advanced Research Questions

Q. What strategies mitigate competing reactions in cross-coupling reactions involving this compound?

Methodological Answer: In Suzuki-Miyaura or Stille couplings, competing debromination or homocoupling can occur. To suppress these:

- Use Pd(PPh₃)₄ or Pd(dba)₂ with bulky ligands (e.g., XPhos) to stabilize the catalyst and enhance selectivity .

- Optimize solvent polarity (e.g., toluene/DMF mixtures) and temperature (80–100°C) to favor cross-coupling over side reactions.

- Pre-activate the aryl bromide by adding catalytic iodide salts (e.g., KI) to accelerate oxidative addition .

Q. How does the ethyl substituent influence the electronic properties and reactivity of this compound?

Methodological Answer: The ethyl group at C3 is an electron-donating substituent (+I effect), which:

- Increases electron density at C5, making it susceptible to electrophilic substitution (e.g., nitration or sulfonation).

- Modulates reactivity in cross-coupling reactions: The electron-rich thiophene ring may slow oxidative addition of Pd(0) to the C–Br bond, requiring higher temperatures or stronger bases .

Comparative studies with 2-bromo-3-methylthiophene (smaller alkyl group) or 2-bromo-3-phenylthiophene (bulky substituent) can isolate steric vs. electronic effects .

Q. What experimental designs resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., replacing ethyl with propyl or trifluoromethyl) to identify critical functional groups .

- Mechanistic Profiling : Employ molecular docking (e.g., AutoDock Vina) to predict binding to targets like cyclooxygenase-2 (COX-2), supported by enzyme inhibition assays .

Q. How can computational methods predict the drug-likeness of this compound derivatives?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps, which correlate with reactivity and stability. A smaller gap (<5 eV) suggests potential redox activity .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) and rule out Pan-Assay Interference Compounds (PAINS).

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) to assess residence time and binding energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.